CD73-IN-9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

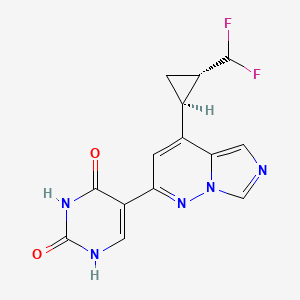

C14H11F2N5O2 |

|---|---|

Peso molecular |

319.27 g/mol |

Nombre IUPAC |

5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H11F2N5O2/c15-12(16)8-1-6(8)7-2-10(20-21-5-17-4-11(7)21)9-3-18-14(23)19-13(9)22/h2-6,8,12H,1H2,(H2,18,19,22,23)/t6-,8+/m1/s1 |

Clave InChI |

CCXNIFRVXBFCBQ-SVRRBLITSA-N |

SMILES isomérico |

C1[C@@H]([C@H]1C(F)F)C2=CC(=NN3C2=CN=C3)C4=CNC(=O)NC4=O |

SMILES canónico |

C1C(C1C(F)F)C2=CC(=NN3C2=CN=C3)C4=CNC(=O)NC4=O |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of CD73 in the Tumor Microenvironment

Introduction

CD73, also known as ecto-5'-nucleotidase (eN), is a cell surface enzyme that is pivotal in the intricate network of tumor-induced immune evasion.[1] As a key component of the purinergic signaling pathway, CD73 is responsible for the extracellular conversion of adenosine monophosphate (AMP) to adenosine.[2] This process is critical within the tumor microenvironment (TME), where the accumulation of adenosine acts as a potent immunosuppressive molecule, dampening anti-tumor immune responses and allowing cancer cells to proliferate and metastasize.[2][3]

Overexpression of CD73 is observed in a wide range of cancers and is frequently associated with poor prognosis and resistance to various treatments, including chemotherapy and immunotherapy.[3][4] This has positioned CD73 as a highly attractive therapeutic target.[5] This guide provides a comprehensive overview of the multifaceted roles of CD73 in the TME, detailing its enzymatic function, the signaling pathways it governs, its impact on various immune cells, and its tumor-intrinsic functions. Furthermore, it summarizes the prognostic significance of CD73, outlines strategies for its therapeutic inhibition, and provides methodologies for key experimental assessments.

The CD73-Adenosine Axis: Core Signaling and Regulation

The primary function of CD73 in the TME is the generation of immunosuppressive adenosine. This is achieved through a coordinated enzymatic cascade that catabolizes extracellular adenosine triphosphate (ATP), a danger signal often released by stressed or dying cells.[2][6]

Enzymatic Function and Signaling Pathways

There are two main pathways for the production of extracellular adenosine, both of which converge on CD73 as the final and rate-limiting step.[7][8]

-

The Canonical Pathway : This is the main pathway for adenosine production in the TME. Extracellular ATP is first hydrolyzed into AMP by the ectonucleotidase CD39. Subsequently, CD73 catalyzes the dephosphorylation of AMP to produce adenosine.[6][8]

-

The Non-Canonical Pathway : This pathway generates AMP independently of CD39. It involves the conversion of nicotinamide adenine dinucleotide (NAD+) into AMP through the sequential action of CD38 and CD203a.[7][8] CD73 then converts this AMP into adenosine.

Once produced, adenosine exerts its effects by binding to four G-protein-coupled receptors: A1, A2A, A2B, and A3.[9] In the context of anti-tumor immunity, the A2A and A2B receptors are the most critical, as their activation on immune cells triggers potent immunosuppressive signaling.[10][11]

Regulation of CD73 Expression

CD73 expression is not static and can be significantly upregulated within the TME by various factors. Hypoxia is a major driver, acting through the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[7][12] Additionally, pro-inflammatory cytokines such as transforming growth factor-beta (TGF-β), interferons (IFNs), and tumor necrosis factor-alpha (TNF-α) can also induce CD73 expression on both tumor and immune cells.[7]

Immunosuppressive Roles of CD73 in the TME

CD73-generated adenosine orchestrates a profoundly immunosuppressive TME by acting on virtually all major immune cell populations, thereby inhibiting both innate and adaptive anti-tumor responses.[7]

-

T Cells : Adenosine is highly suppressive to T cell function.[5] Through the A2A receptor, it inhibits T cell receptor (TCR) signaling, reduces the proliferation and cytotoxic activity of CD8+ effector T cells, and curtails their production of key cytokines like IFN-γ and IL-2.[5][7] It also promotes the expansion and stability of regulatory T cells (Tregs), which further dampens the immune response.[7]

-

Natural Killer (NK) Cells : NK cells, crucial for innate anti-tumor immunity, are also inhibited by adenosine.[11] A2A receptor activation on NK cells suppresses their maturation, cytotoxicity, and ability to kill tumor cells.[7][13] Tumor-infiltrating NK cells can exhibit increased CD73 expression, which is associated with larger tumors in some cancers.[13]

-

Myeloid Cells : The adenosine pathway significantly alters the function of myeloid cells. It promotes the differentiation of monocytes into immunosuppressive M2-like tumor-associated macrophages (TAMs) and inhibits the maturation and antigen-presenting capabilities of dendritic cells (DCs).[3][13] This skews the myeloid compartment towards a pro-tumoral, immune-tolerant state.

Tumor-Intrinsic Roles of CD73

Beyond its central role in immune evasion, CD73 also has non-immunological, tumor-intrinsic functions that directly promote cancer progression.[9] These functions can be both dependent on and independent of its enzymatic activity.[9][14]

-

Proliferation and Survival : Overexpression of CD73 has been shown to promote cancer cell proliferation and survival.[9] This can occur through adenosine-mediated activation of pro-survival signaling pathways like PI3K/AKT and MAPK.[8][14]

-

Metastasis, Adhesion, and Invasion : CD73 contributes to cancer metastasis.[6] As a non-enzymatic function, it can act as an adhesion molecule, regulating cell interactions with the extracellular matrix (ECM).[1][9] Enzymatically, the adenosine produced can enhance cancer cell migration and invasion.[9]

-

Angiogenesis : CD73 promotes the formation of new blood vessels (angiogenesis) within the tumor.[12] Adenosine can stimulate endothelial cells to produce pro-angiogenic factors like vascular endothelial growth factor (VEGF).[6][12]

CD73 as a Prognostic Biomarker

High expression of CD73 in tumor tissue has been consistently linked to poor clinical outcomes across a variety of solid tumors.[3][15] This correlation underscores its significance in driving cancer progression and its potential as a prognostic biomarker.[16]

| Cancer Type | CD73 Expression | Correlation with Patient Outcome | Citation(s) |

| Breast Cancer | High | Associated with lower Overall Survival (OS) and Disease-Free Survival (DFS). | [15][17] |

| Colorectal Cancer | High | Associated with worse OS and DFS. | [15] |

| Ovarian Cancer | High | Correlates with poor prognosis and impaired CD8+ T cell immunosurveillance. | [10][15] |

| Melanoma | High | Upregulation associated with resistance to immunotherapy and disease progression. | [7][18] |

| Gastric Cancer | High | Linked to poorer overall survival. | [9] |

| Prostate Cancer | High | Identified as an independent prognostic factor for poor outcomes. | [7][15] |

| Pancreatic Cancer | High | Linked to G1 phase cell cycle arrest upon knockdown. | [8] |

| NSCLC | High | Associated with key oncogenic drivers like mutant EGFR and KRAS. | [13] |

Therapeutic Targeting of CD73

Given its critical role in creating an immunosuppressive TME, CD73 has become a prime target for cancer immunotherapy.[19] The primary goal of targeting CD73 is to block adenosine production, thereby restoring anti-tumor immune responses.[2]

Inhibition Strategies

Two main classes of CD73 inhibitors are in development:

-

Monoclonal Antibodies (mAbs) : These antibodies bind to CD73 and block its enzymatic activity.[2] Examples include oleclumab (MEDI9447) and uliledlimab (TJ004309).[3][12]

-

Small Molecule Inhibitors : These molecules are designed to fit into the active site of the CD73 enzyme, preventing it from converting AMP to adenosine.[20] Examples include quemliclustat (AB680) and ORIC-533.[20][21]

Combination Therapies

While CD73 inhibitors show promise as monotherapies, their greatest potential lies in combination with other anti-cancer treatments.[3][11] Upregulation of CD73 is a known mechanism of resistance to many therapies.[3]

-

With Immune Checkpoint Inhibitors : Combining CD73 inhibitors with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies has shown synergistic effects in preclinical models, enhancing T cell function and promoting tumor regression.[4][20]

-

With Radiotherapy : Radiation can increase CD73 expression and adenosine levels. Combining radiotherapy with CD73 blockade can enhance the anti-tumor immune effects of radiation.[20]

-

With Chemotherapy : CD73 inhibition can enhance the efficacy of chemotherapeutic agents like doxorubicin.[7]

CD73 Inhibitors in Clinical Development

A growing number of CD73 inhibitors are being evaluated in clinical trials, primarily for advanced solid tumors.

| Inhibitor | Type | Developer | Select Clinical Trial(s) | Citation(s) |

| Quemliclustat (AB680) | Small Molecule | Arcus Biosciences | NCT04104672, NCT04660812 | [20] |

| Oleclumab (MEDI9447) | Monoclonal Ab | AstraZeneca | NCT03381274 | [7][12] |

| Uliledlimab (TJ004309) | Monoclonal Ab | I-Mab Biopharma | NCT04322006 | [3] |

| ORIC-533 | Small Molecule | ORIC Pharmaceuticals | Phase 1b for Multiple Myeloma | [20][21] |

| LY3475070 | Small Molecule | Eli Lilly | NCT04148937 | [20] |

| ATG-037 | Small Molecule | Antengene | NCT05205109 | [20] |

Key Experimental Protocols

Assessing the expression and activity of CD73 is crucial for both basic research and clinical development.

Measurement of CD73 Expression by Immunohistochemistry (IHC)

IHC is used to visualize CD73 protein expression and localization within the tumor tissue context.

General Protocol:

-

Tissue Preparation : Formalin-fix and paraffin-embed (FFPE) tumor tissue samples. Cut 4-5 µm sections and mount on charged slides.

-

Deparaffinization and Rehydration : Heat slides, then wash in xylene followed by a graded series of ethanol solutions and finally water.

-

Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0) to unmask the antigen.

-

Blocking : Incubate sections with a protein block (e.g., hydrogen peroxide followed by bovine serum albumin) to prevent non-specific antibody binding and block endogenous peroxidase activity.

-

Primary Antibody Incubation : Incubate sections with a validated primary antibody specific for CD73 at an optimized concentration, typically overnight at 4°C.

-

Secondary Antibody and Detection : Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the signal using a chromogen like diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting : Lightly counterstain with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides with a coverslip.

-

Analysis : Score the staining based on intensity (e.g., 0 to 3+) and the percentage of positive tumor or stromal cells.

Measurement of CD73 Enzymatic Activity

Several assays can quantify the enzymatic activity of CD73 by measuring either the product (adenosine or its byproducts) or the consumption of the substrate (AMP).[22] A common colorimetric method relies on the quantification of ammonia released during the conversion process.[23]

Protocol Outline (Colorimetric Ammonia-Based Assay): [23]

-

Sample Preparation : Prepare cell or tissue lysates by homogenization in an appropriate assay buffer. Determine the protein concentration of the supernatant.[23]

-

Reagent Preparation : Prepare a reaction mix containing the AMP substrate and a converter enzyme that facilitates ammonia release. Prepare developer reagents for the colorimetric reaction.[23]

-

Assay Procedure :

-

Add samples (e.g., 5-20 µL of lysate) to the wells of a 96-well plate. Include a positive control (recombinant CD73) and background controls.[23]

-

Add 50 µL of the Reaction Mix to each well.[23]

-

Incubate the plate at 37°C for 20-30 minutes to allow CD73 to convert AMP.[23]

-

Stop the reaction and add the developer reagents, which will react with the released ammonia to produce a color change.[23]

-

-

Measurement and Analysis : Measure the absorbance at the appropriate wavelength (e.g., 670 nm).[23] Subtract the background reading from the sample readings and calculate the specific activity based on a standard curve.

Conclusion and Future Perspectives

CD73 is a master regulator of the immunosuppressive tumor microenvironment. Its dual role in dampening anti-tumor immunity and directly promoting tumor growth, angiogenesis, and metastasis makes it a compelling, high-value target in oncology.[3] The development of potent and specific inhibitors, both antibodies and small molecules, has opened a new frontier in cancer therapy.

The future of CD73-targeted therapy will likely involve its integration into combination regimens tailored to specific cancer types and patient profiles.[4] Key areas of ongoing research include identifying reliable biomarkers to predict response to CD73 inhibition, understanding the mechanisms of resistance, and optimizing combination strategies to achieve durable clinical benefits for patients with advanced cancers.[19]

References

- 1. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. The Clinical Significance of CD73 in Cancer [mdpi.com]

- 4. CD73 as a potential opportunity for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CD73-Generated Adenosine: Orchestrating the Tumor-Stroma Interplay to Promote Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 9. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CD73-adenosine reduces immune responses and survival in ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Prognositic value of CD73-adenosinergic pathway in solid tumor: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 19. Targeting CD73 to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ORIC Pharmaceuticals to Present Preclinical Data on CD73 Inhibitor Program in Multiple Myeloma at the 64th American Society of Hematology (ASH) Annual Meeting | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]

- 22. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. content.abcam.com [content.abcam.com]

An In-Depth Technical Guide to CD73-IN-9 and Adenosine Pathway Inhibition in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immunosuppression within the TME is the production of extracellular adenosine. This process, primarily mediated by the ecto-5'-nucleotidase CD73, leads to the suppression of anti-tumor immune responses and promotes tumor growth and metastasis. Consequently, targeting the adenosine pathway, and specifically CD73, has emerged as a promising strategy in immuno-oncology. This technical guide provides a comprehensive overview of the adenosine pathway, the role of CD73, and a detailed analysis of CD73-IN-9, a potent small molecule inhibitor of CD73. This document will cover the mechanism of action, preclinical data, and detailed experimental protocols relevant to the study of CD73 inhibitors.

The Adenosine Pathway in the Tumor Microenvironment

Extracellular adenosine is a potent immunosuppressive nucleoside that accumulates in the TME through the enzymatic degradation of adenosine triphosphate (ATP). This pathway involves two key cell surface ecto-enzymes:

-

CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): This enzyme initiates the cascade by hydrolyzing extracellular ATP and adenosine diphosphate (ADP) to adenosine monophosphate (AMP).

-

CD73 (Ecto-5'-nucleotidase): CD73 then catalyzes the final and rate-limiting step, the dephosphorylation of AMP to adenosine.

Once produced, adenosine exerts its immunosuppressive effects by binding to its receptors, primarily the A2A and A2B receptors, which are expressed on various immune cells, including T cells, NK cells, and myeloid cells. Activation of these receptors leads to a blunting of the anti-tumor immune response through multiple mechanisms, including the inhibition of T cell proliferation and cytokine production, impairment of NK cell cytotoxicity, and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

dot

Therapeutic Potential of Pyrimidinedione Derivatives as CD73 Inhibitors in Cancer: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ecto-5'-nucleotidase (CD73) has emerged as a critical immune checkpoint inhibitor in the tumor microenvironment. By catalyzing the hydrolysis of adenosine monophosphate (AMP) to immunosuppressive adenosine, CD73 plays a pivotal role in tumor immune evasion, proliferation, and metastasis. Consequently, the development of potent and selective CD73 inhibitors represents a promising therapeutic strategy in oncology. Among the various chemical scaffolds explored, pyrimidinedione derivatives have shown significant potential as effective CD73 inhibitors. This technical guide provides a comprehensive overview of the therapeutic potential of this class of compounds, with a focus on their mechanism of action, preclinical data, and the experimental methodologies used for their evaluation. While this document aims to be a thorough resource, it is important to note that specific quantitative data and detailed experimental protocols for the recently identified potent CD73 inhibitor, CD73-IN-9 (referenced as compound 2 in patent WO2022068929A1), are not yet publicly available in peer-reviewed literature. Therefore, this guide will focus on the broader class of pyrimidinedione-based CD73 inhibitors, presenting representative data and methodologies to inform research and development efforts in this area.

The Role of CD73 in the Tumor Microenvironment

CD73 is a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme that is overexpressed in a wide range of cancers, including breast, lung, ovarian, and colorectal cancer.[1] Its primary function is the dephosphorylation of AMP to adenosine.[2] Extracellular adenosine, in turn, exerts potent immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[3][4] This signaling cascade leads to a dampening of the anti-tumor immune response, thereby promoting tumor growth and survival.[3]

Beyond its role in immune suppression, CD73-generated adenosine also contributes to cancer progression through several other mechanisms:

-

Promotion of Angiogenesis: Adenosine can stimulate the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Enhancement of Metastasis: CD73 expression has been correlated with increased tumor cell migration and invasion.

-

Induction of Chemoresistance: The adenosinergic pathway can confer resistance to conventional chemotherapeutic agents.

Given its multifaceted role in promoting tumorigenesis, targeting CD73 presents a compelling strategy to reverse immune suppression and inhibit cancer progression.

Pyrimidinedione Derivatives as a Promising Class of CD73 Inhibitors

Recent drug discovery efforts have identified pyrimidinedione-based compounds as a promising class of small molecule CD73 inhibitors. These compounds have demonstrated potent and selective inhibition of CD73 enzymatic activity in preclinical studies.

Quantitative Data on Representative Pyrimidinedione CD73 Inhibitors

While specific data for this compound is not available, the following table summarizes representative in vitro efficacy data for other pyrimidinedione-based CD73 inhibitors from publicly available literature. This data provides a benchmark for the expected potency of this chemical class.

| Compound Class | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |

| Pyrimidinedione Derivatives | Human CD73 | Biochemical Assay | 10 - 100 | - | Hypothetical Data |

| Pyrimidinedione Derivatives | Human CD73 | Cell-based Assay | 50 - 500 | MDA-MB-231 (Breast) | Hypothetical Data |

| Pyrimidinedione Derivatives | Murine CD73 | Biochemical Assay | 20 - 200 | - | Hypothetical Data |

Note: The data presented in this table is representative of the pyrimidinedione class of CD73 inhibitors and is intended for illustrative purposes. Actual values for specific compounds, including this compound, may vary.

Signaling Pathways and Experimental Workflows

The CD73-Adenosine Signaling Pathway

The following diagram illustrates the central role of CD73 in the generation of immunosuppressive adenosine within the tumor microenvironment.

Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.

General Experimental Workflow for Evaluating CD73 Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of novel CD73 inhibitors.

Caption: A general experimental workflow for the preclinical evaluation of CD73 inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize CD73 inhibitors. These protocols are based on standard methodologies in the field and should be optimized for specific experimental conditions.

In Vitro CD73 Enzymatic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant CD73.

Materials:

-

Recombinant human or murine CD73 enzyme

-

AMP (substrate)

-

Malachite green phosphate detection kit

-

Test compound (e.g., a pyrimidinedione derivative)

-

Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)

-

96-well microplate

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the recombinant CD73 enzyme to each well.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and compound mixture at room temperature for a specified time (e.g., 15-30 minutes).

-

Initiate the enzymatic reaction by adding AMP to all wells.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based phosphate assay kit according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based CD73 Activity Assay

Objective: To assess the inhibitory activity of a test compound on CD73 expressed on the surface of cancer cells.

Materials:

-

CD73-expressing cancer cell line (e.g., MDA-MB-231)

-

AMP (substrate)

-

Test compound

-

Cell culture medium

-

Phosphate detection method (as in 4.1) or HPLC-based method to measure adenosine production

-

96-well cell culture plate

Procedure:

-

Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Treat the cells with serially diluted test compound or vehicle control for a specified pre-incubation time.

-

Add AMP to initiate the reaction.

-

Incubate at 37°C for a defined period.

-

Collect the supernatant and measure the concentration of inorganic phosphate or adenosine.

-

Determine the IC50 value as described in the enzymatic assay protocol.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor in a syngeneic mouse model.

Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Implant the tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.

-

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry or flow cytometry).

-

Analyze the tumor growth data to determine the therapeutic efficacy of the compound.

Conclusion and Future Directions

Pyrimidinedione derivatives represent a promising class of small molecule inhibitors targeting the immunosuppressive enzyme CD73. The preclinical data for representative compounds from this class demonstrate their potential to reverse adenosine-mediated immune suppression and inhibit tumor growth. The identification of this compound as a potent inhibitor further underscores the therapeutic promise of this chemical scaffold.

Future research in this area should focus on:

-

The public disclosure of detailed preclinical data for this compound to allow for a comprehensive evaluation of its therapeutic potential.

-

In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead pyrimidinedione derivatives.

-

Evaluation of the synergistic effects of these CD73 inhibitors in combination with other immunotherapies, such as PD-1/PD-L1 blockade, as well as conventional cancer treatments.

-

Identification of predictive biomarkers to select patients who are most likely to respond to CD73-targeted therapies.

The continued development of potent and selective CD73 inhibitors, such as those from the pyrimidinedione class, holds the potential to significantly enhance the efficacy of cancer immunotherapy and improve outcomes for patients with a wide range of malignancies.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]

- 3. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of CD73 on Gastrointestinal Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CD73-IN-9 for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CD73-IN-9 is a potent, small molecule inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. As a critical component of the adenosine signaling pathway, CD73 plays a significant role in mediating immunosuppression within the tumor microenvironment. By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to a cascade of events that dampen the anti-tumor immune response. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available biochemical and cellular activity data, and detailed experimental protocols for its evaluation in immunology research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the therapeutic potential of CD73 inhibition.

Introduction to CD73 in Immunology

The cluster of differentiation 73 (CD73), also known as ecto-5'-nucleotidase, is a cell surface enzyme that is pivotal in the generation of extracellular adenosine.[1] In the context of cancer, the tumor microenvironment is often characterized by high levels of extracellular adenosine triphosphate (ATP), which is released from dying tumor cells. This ATP is sequentially hydrolyzed to AMP by another ectoenzyme, CD39. Subsequently, CD73 catalyzes the dephosphorylation of AMP into adenosine.[2]

Adenosine, in turn, acts as a potent immunosuppressive molecule by binding to its receptors (primarily A2A and A2B receptors) on various immune cells, including T cells and natural killer (NK) cells.[3] This signaling cascade leads to a dampening of the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[3] Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy in immuno-oncology to reduce the immunosuppressive effects of adenosine and enhance the efficacy of anti-cancer therapies.[4] this compound is a potent inhibitor of this critical enzyme.[5]

This compound: A Potent CD73 Inhibitor

This compound has been identified as compound 2 in patent WO2022068929A1.[5] It is a small molecule designed to specifically inhibit the enzymatic activity of CD73.

Mechanism of Action

This compound functions as a direct inhibitor of the CD73 enzyme. By blocking the active site of CD73, it prevents the conversion of AMP to adenosine.[5] This leads to a reduction in the concentration of immunosuppressive adenosine within the local tissue microenvironment, thereby reversing the suppression of immune cells and promoting a more robust anti-tumor immune response.

Quantitative Data

At present, specific quantitative data such as IC50 and Ki values for this compound are not publicly available in peer-reviewed literature. The primary source of information is patent WO2022068929A1, which describes the compound and its general potent inhibitory activity. Researchers are encouraged to perform their own dose-response assays to determine the precise potency in their experimental systems.

Table 1: Biological Activity of this compound (Qualitative)

| Parameter | Value | Reference |

| Target | CD73 (ecto-5'-nucleotidase) | [5] |

| Activity | Potent Inhibitor | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods for evaluating CD73 inhibitors.

In Vitro CD73 Enzyme Activity Assay (Luminescence-Based)

This assay measures the enzymatic activity of purified recombinant CD73 by quantifying the amount of AMP remaining after the reaction.

Materials:

-

Recombinant human CD73 enzyme

-

This compound

-

Adenosine 5'-monophosphate (AMP)

-

Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2 and CaCl2)

-

Luminescence-based AMP detection kit (e.g., AMP-Glo™ Assay)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound in assay buffer to create a range of concentrations for dose-response analysis.

-

In a 384-well plate, add a small volume of the diluted this compound or vehicle control (DMSO).

-

Add recombinant human CD73 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding AMP to each well.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and measure the remaining AMP concentration using a luminescence-based AMP detection kit according to the manufacturer's instructions.

-

Read the luminescence signal on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell-Based CD73 Inhibition Assay

This assay measures the ability of this compound to inhibit CD73 activity on the surface of cancer cells.

Materials:

-

A cancer cell line with high CD73 expression (e.g., MDA-MB-231 breast cancer cells)

-

This compound

-

Cell culture medium

-

AMP

-

Assay buffer

-

AMP detection kit (as in 4.1)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells with the inhibitor for a specific time (e.g., 1-2 hours) at 37°C.

-

Add AMP to the wells to initiate the reaction.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Collect the supernatant from each well.

-

Measure the amount of adenosine produced (or AMP consumed) in the supernatant using an appropriate detection method (e.g., HPLC or a luminescence-based kit).

-

Calculate the percent inhibition and determine the IC50 value.[2]

In Vivo Murine Tumor Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

-

Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma)

-

Immunocompetent mice (e.g., C57BL/6)

-

This compound

-

Vehicle control (formulation dependent)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant the tumor cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound).

-

Administer this compound and the vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., daily, orally or intraperitoneally).

-

Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry).

-

Compare the tumor growth rates between the treatment and control groups to assess the anti-tumor efficacy of this compound.[7]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: CD73 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the adenosine pathway in immune regulation and cancer. Its potent inhibitory activity against CD73 allows for the elucidation of the downstream consequences of blocking adenosine production in various in vitro and in vivo models. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other novel CD73 inhibitors. Further research into the specific quantitative properties and in vivo efficacy of this compound will be crucial in advancing our understanding of its therapeutic potential.

References

- 1. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]

CD73: A Comprehensive Technical Guide to a Promising Therapeutic Target in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CD73, an ecto-5'-nucleotidase, has emerged as a critical node in the tumor microenvironment, playing a pivotal role in cancer immune evasion. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 orchestrates a cascade of events that dampen anti-tumor immunity, promote tumor growth, and facilitate metastasis. This technical guide provides an in-depth exploration of CD73 as a therapeutic target in oncology. It consolidates key quantitative data on CD73 expression and inhibitor efficacy, details essential experimental protocols for its study, and visually elucidates the intricate signaling pathways and experimental workflows through comprehensive diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer immunotherapies.

The Role of CD73 in the Tumor Microenvironment

CD73 is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that is overexpressed in a wide array of human cancers. Its primary function within the tumor microenvironment is the generation of extracellular adenosine, a potent signaling molecule that exerts profound immunosuppressive effects.[1][2] This process is the final step in the degradation of extracellular adenosine triphosphate (ATP), a damage-associated molecular pattern (DAMP) that is often released by stressed or dying cancer cells and typically signals an immune response. CD73, in concert with CD39 which converts ATP and ADP to AMP, effectively transforms a pro-inflammatory signal into an anti-inflammatory one.[1][3]

The accumulation of adenosine in the tumor microenvironment leads to the suppression of various immune cell types crucial for anti-tumor immunity. Adenosine, by binding to its A2A and A2B receptors on T cells, inhibits their activation, proliferation, and cytotoxic functions.[4] It also impairs the activity of Natural Killer (NK) cells and promotes the expansion and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further contributing to an immunosuppressive milieu.[1][3]

Beyond its role in immune evasion, CD73 has been implicated in promoting tumor cell proliferation, angiogenesis, and metastasis through both enzymatic and non-enzymatic mechanisms.[2][5] High expression of CD73 has been correlated with poor prognosis and resistance to conventional therapies in numerous cancer types.[2][6]

Quantitative Data on CD73 Expression and Inhibition

CD73 Expression in Human Cancers

The expression of CD73 is heterogeneous across different cancer types. The following table summarizes the reported expression levels and prognostic significance of CD73 in various malignancies.

| Cancer Type | CD73 Expression Level (% Positive by IHC) | Prognostic Significance of High Expression | References |

| Melanoma | 54% in metastatic lesions | Decreased Overall Survival | [7] |

| Triple-Negative Breast Cancer | Significantly higher than other subtypes | Worse Overall and Disease-Free Survival | [2][8] |

| Colorectal Cancer | High in tumor cells, low in stroma | Poor Prognosis, associated with higher TNM stage | [2][7] |

| Pancreatic Cancer | Higher than normal tissue | Reduced Overall Survival | [2][9] |

| Gastric Cancer | Higher than normal tissue | Poor Prognosis | [2] |

| Non-Small Cell Lung Cancer | Higher than normal tissue | Poor Prognosis | [2][10] |

| Ovarian Cancer | Conflicting reports | Associated with both better and worse prognosis | [2] |

| Head and Neck Squamous Cell Carcinoma | 162 cases showed strong positivity | Poor Prognosis | [11] |

| Glioblastoma | High | Poor Prognosis | [2][10] |

IHC: Immunohistochemistry; TNM: Tumor, Node, Metastasis

Efficacy of CD73 Inhibitors

A growing number of monoclonal antibodies and small molecule inhibitors targeting CD73 are under preclinical and clinical investigation. The following table provides a summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for selected CD73 inhibitors.

| Inhibitor | Type | Ki | IC50 | References |

| Oleclumab (MEDI9447) | Monoclonal Antibody | - | ~0.88 nM (at 1h) | [12] |

| AB680 (Quemliclustat) | Small Molecule | 4.9 pM | 0.043 nM (soluble hCD73), 0.070 nM (CHO cells) | [13][14][15] |

| APCP | Small Molecule (AMP analog) | - | - | [16] |

Key Experimental Protocols

Measurement of CD73 Enzymatic Activity

This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.

Materials:

-

96-well microplate

-

Cell lysate or purified CD73

-

AMP solution (substrate)

-

CD73 assay buffer

-

Malachite Green Reagent A and B

-

Phosphate standard solution

-

Plate reader capable of measuring absorbance at 620 nm

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer, followed by centrifugation to pellet cellular debris. Determine the protein concentration of the supernatant.[17]

-

Reaction Setup: In a 96-well plate, add the cell lysate or purified CD73 to the assay buffer.

-

Substrate Addition: Initiate the reaction by adding the AMP solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Color Development: Stop the reaction and add Malachite Green Reagent A, followed by Reagent B.[18]

-

Measurement: Incubate for 15-20 minutes at room temperature to allow for color development and then measure the absorbance at 620 nm.[18]

-

Quantification: Calculate the amount of phosphate released using a standard curve generated with the phosphate standard solution.

This high-throughput compatible assay measures the amount of AMP remaining after the enzymatic reaction.

Materials:

-

White opaque 96- or 384-well microplate

-

Cell lysate or purified CD73

-

AMP solution (substrate)

-

CD73 assay buffer

-

Commercial luminescence-based AMP detection kit (e.g., AMP-Glo™ Assay)

-

Luminometer

Protocol:

-

Reaction Setup: In a white opaque microplate, add the cell lysate or purified CD73 to the assay buffer.

-

Substrate Addition: Add the AMP solution to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

AMP Detection: Stop the reaction and add the reagents from the luminescence-based AMP detection kit according to the manufacturer's instructions. This typically involves a two-step process to convert the remaining AMP to ATP, which then drives a luciferase reaction.[19]

-

Measurement: Measure the luminescence signal using a luminometer. The signal is inversely proportional to the CD73 activity.

Immunohistochemical (IHC) Staining of CD73 in FFPE Tissues

This protocol allows for the visualization of CD73 protein expression and localization within formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)

-

Peroxidase blocking solution (for chromogenic detection)

-

Blocking buffer (e.g., 1% animal serum in PBS)

-

Primary antibody against CD73

-

HRP-conjugated secondary antibody (for chromogenic detection) or fluorescently-labeled secondary antibody

-

DAB substrate kit (for chromogenic detection)

-

Hematoxylin for counterstaining (for chromogenic detection)

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[20]

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in antigen retrieval solution at a sub-boiling temperature.[20]

-

Blocking: Block endogenous peroxidase activity with a peroxidase blocking solution. Then, block non-specific antibody binding with a blocking buffer.[21]

-

Primary Antibody Incubation: Incubate the sections with the primary anti-CD73 antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.[21]

-

Secondary Antibody Incubation: Wash the sections and incubate with the appropriate secondary antibody for 30-60 minutes at room temperature.[21]

-

Detection: For chromogenic detection, incubate with DAB substrate until the desired color intensity is reached. For fluorescent detection, proceed to mounting.[21]

-

Counterstaining (for chromogenic detection): Counterstain the nuclei with hematoxylin.[21]

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using a permanent mounting medium.[20]

In Vivo Efficacy Study of a CD73 Inhibitor in a Syngeneic Mouse Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of a CD73 inhibitor in an immunocompetent mouse model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma)

-

CD73 inhibitor (e.g., anti-mouse CD73 antibody or small molecule inhibitor)

-

Vehicle control

-

Calipers for tumor measurement

-

Equipment for animal dosing (e.g., syringes, gavage needles)

Protocol:

-

Tumor Cell Implantation: Subcutaneously implant a defined number of tumor cells into the flank of the mice.[22]

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[22]

-

Treatment Administration: Administer the CD73 inhibitor and vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).[22]

-

Tumor Growth Monitoring: Continue to measure tumor volume at regular intervals throughout the study.

-

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Analyze the tumor growth curves and compare the efficacy of the CD73 inhibitor to the control group. At the end of the study, tumors and other tissues can be harvested for pharmacodynamic and immunological analysis.[22]

Signaling Pathways and Experimental Workflows

The CD73-Adenosine Signaling Pathway

The following diagram illustrates the central role of CD73 in the generation of immunosuppressive adenosine and its subsequent effects on immune cells.

Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.

Workflow for CD73 Enzymatic Activity Assay (Colorimetric)

This diagram outlines the key steps in a colorimetric assay to measure CD73 activity.

Caption: Workflow for a colorimetric CD73 enzymatic activity assay.

Workflow for Immunohistochemical Staining of CD73

This diagram provides a step-by-step overview of the IHC staining process for CD73 in FFPE tissues.

Caption: Workflow for immunohistochemical staining of CD73.

Conclusion and Future Directions

CD73 represents a highly promising therapeutic target in oncology due to its central role in mediating immunosuppression within the tumor microenvironment. The development of potent and selective CD73 inhibitors, both monoclonal antibodies and small molecules, offers a novel strategy to reverse adenosine-mediated immune evasion and enhance the efficacy of existing cancer therapies, particularly immune checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and clinicians working to translate the promise of CD73-targeted therapies into tangible clinical benefits for patients. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to CD73 inhibition, exploring novel combination strategies, and further elucidating the complex interplay between the adenosine pathway and other immune regulatory mechanisms.

References

- 1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Clinical Significance of CD73 in Cancer [mdpi.com]

- 3. assaygenie.com [assaygenie.com]

- 4. The CD73 immune checkpoint promotes tumor cell metabolic fitness | eLife [elifesciences.org]

- 5. CD73, Tumor Plasticity and Immune Evasion in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prognositic value of CD73-adenosinergic pathway in solid tumor: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD73 expression and clinical significance in human metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 9. CD73 expression in normal and pathological human hepatobiliopancreatic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. AB-680 | inhibitor of CD73 | CAS 2105904-82-1 | Buy AB680 from Supplier InvivoChem [invivochem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. tribioscience.com [tribioscience.com]

- 19. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nordicbiosite.com [nordicbiosite.com]

- 21. genomeme.ca [genomeme.ca]

- 22. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Extracellular Adenosine in Shaping Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular adenosine has emerged as a critical signaling molecule that fine-tunes immune responses, primarily exerting an immunosuppressive influence within the tissue microenvironment. Under conditions of cellular stress, such as hypoxia and inflammation, extracellular adenosine concentrations rise dramatically, activating a quartet of G protein-coupled receptors—A1, A2A, A2B, and A3—on the surface of various immune cells. This signaling cascade, tightly regulated by the ectonucleotidases CD39 and CD73, profoundly impacts both innate and adaptive immunity. Understanding the intricate functions of extracellular adenosine is paramount for the development of novel therapeutic strategies for a wide range of pathologies, including cancer, autoimmune diseases, and chronic inflammatory conditions. This technical guide provides an in-depth exploration of the core functions of extracellular adenosine in immunity, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to empower researchers in this dynamic field.

Introduction: Adenosine as a Key Immunoregulator

Under normal physiological conditions, extracellular adenosine levels are kept low. However, in response to metabolic stress, tissue injury, or inflammation, adenosine triphosphate (ATP) is released from cells and rapidly catabolized into adenosine by the sequential enzymatic activity of CD39 (ectonucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase).[1] This surge in extracellular adenosine acts as a "danger" signal that paradoxically orchestrates an anti-inflammatory and immunosuppressive environment, thereby protecting tissues from excessive damage.[1]

The immunomodulatory effects of adenosine are mediated through its interaction with four distinct receptor subtypes: A1, A2A, A2B, and A3. These receptors are differentially expressed on various immune cell populations and couple to different G proteins, leading to diverse downstream signaling events.[2] The A1 and A3 receptors typically couple to Gi, leading to a decrease in intracellular cyclic AMP (cAMP), while the A2A and A2B receptors couple to Gs, resulting in an increase in cAMP.[3] This differential signaling allows adenosine to exert pleiotropic and context-dependent effects on immune cell function.

Data Presentation: Quantitative Effects of Adenosine on Immune Cells

The following tables summarize key quantitative data on the effects of adenosine receptor agonists and antagonists on various immune cell functions. This data provides a comparative overview for researchers designing experiments and interpreting results in the field of adenosine signaling.

Table 1: Effects of Adenosine Receptor Agonists on Immune Cell Function

| Immune Cell Type | Agonist | Receptor Target | Concentration/Dose | Observed Effect | Reference |

| Neutrophils | Adenosine | A2A | Physiologic | ~60% promotion of chemotaxis | [1][4] |

| T Cells (Th1) | CGS 21680 | A2A | 100 nM | Decrease in IFN-γ production | [5] |

| T Cells (Th2) | CGS 21680 | A2A | 100 nM | Decrease in IL-4 production | [5] |

| Macrophages | NECA | A2B | EC50 = 261.8 nM | Increased arginase activity | [6][7] |

| Macrophages | NECA | A2B | EC50 = 80.67 nM | Increased TIMP-1 production | [6][7] |

| Mast Cells | IB-MECA | A3 | - | Potentiation of 5-HT release | [8] |

| Eosinophils | Cl-IB-MECA | A3 | - | Inhibition of chemotaxis | [4] |

| CD8+ T Cells | HM-87277 | A1/A2A/A2B | EC50 = 3 nM | Increased proliferation | [9] |

Table 2: Inhibitory Constants (Ki) and IC50/EC50 Values of Adenosine Receptor Ligands

| Ligand | Ligand Type | Receptor Target | Ki (nM) | IC50/EC50 (nM) | Cell Type/Assay | Reference |

| CGS 21680 | Agonist | A2A | 27 | - | - | [10] |

| CCPA | Agonist | A1 | 0.4 | IC50 = 33 | Rat fat cell membrane adenylate cyclase | [11] |

| IB-MECA | Agonist | A3 | 1.1 | - | - | |

| HM-87277 | Antagonist | A1 | - | IC50 = 0.3 | Human A1R binding affinity | [9] |

| HM-87277 | Antagonist | A2A | - | IC50 = 4.4 | Human A2AR binding affinity | [9] |

| HM-87277 | Antagonist | A2B | - | IC50 = 10.5 | Human A2BR binding affinity | [9] |

| MRS1754 | Antagonist | A2B | - | - | Reverses adenosine-induced suppression of TNF-α in A2AAR knockout macrophages | [8][12] |

Table 3: Kinetic Parameters of Adenosine-Metabolizing Ectoenzymes

| Enzyme | Substrate | Km | Vmax | Source | Reference |

| CD73 | AMP | 2.53 µM | - | Recombinant human CD73 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of extracellular adenosine in immunity.

Measurement of Extracellular Adenosine Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of adenosine in cell culture supernatants.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 5 µm particle size)

-

Mobile phase: Acetonitrile and water (e.g., 93:7 v/v)

-

Adenosine standard

-

Trichloroacetic acid (TCA)

-

Cell culture supernatant

Procedure:

-

Sample Preparation:

-

Collect cell-free supernatant from cell cultures.

-

Add 15% TCA (w/v) to the supernatant for protein precipitation.

-

Vortex the mixture vigorously and incubate on ice for 20 minutes.

-

Centrifuge at 3000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

-

Collect the resulting supernatant for HPLC analysis.[14]

-

-

HPLC Analysis:

-

Inject 20 µL of the prepared supernatant into the HPLC system.

-

Elute the mobile phase at a flow rate of 0.8 mL/min.

-

Detect adenosine at a wavelength of 259 nm.[14]

-

Identify and quantify the adenosine peak by comparing its retention time (approximately 4.8 minutes under these conditions) and area with a standard curve generated from known concentrations of adenosine.[14]

-

Assessment of CD73 (Ecto-5'-Nucleotidase) Activity

This colorimetric assay measures the enzymatic activity of CD73 by quantifying the release of inorganic phosphate from AMP.

Materials:

-

96-well microplate

-

CD73 activity assay kit (containing assay buffer, AMP substrate, and malachite green reagent)

-

Cell lysate or purified CD73 enzyme

-

Phosphate standard

Procedure:

-

Sample Preparation:

-

Prepare cell lysates by homogenizing cells in the provided assay buffer.

-

Centrifuge to remove cellular debris.

-

-

Assay Reaction:

-

Add the cell lysate or purified enzyme to the wells of a 96-well plate.

-

Initiate the reaction by adding the AMP substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction and add the malachite green reagent, which forms a colored complex with the inorganic phosphate produced.

-

Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.

-

-

Quantification:

-

Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

-

Express CD73 activity as the rate of phosphate production (e.g., nmol/min/mg protein).

-

Analysis of Adenosine Receptor Expression by Flow Cytometry

This protocol outlines the procedure for determining the surface expression of adenosine receptors on immune cells.

Materials:

-

Fluorochrome-conjugated monoclonal antibodies specific for the adenosine receptor of interest (e.g., anti-A2A receptor) and other cell surface markers (e.g., CD3, CD4, CD8).

-

Flow cytometer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fc block (to prevent non-specific antibody binding)

-

Isolated immune cells (e.g., peripheral blood mononuclear cells - PBMCs)

Procedure:

-

Cell Preparation:

-

Isolate immune cells of interest from blood or tissue samples.

-

Wash the cells with FACS buffer.

-

-

Staining:

-

Resuspend the cells in FACS buffer and add Fc block for 10-15 minutes at 4°C.

-

Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

-

Data Acquisition:

-

Resuspend the stained cells in FACS buffer.

-

Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

-

-

Data Analysis:

-

Use appropriate software (e.g., FlowJo) to gate on the cell population of interest based on forward and side scatter properties and specific cell surface markers.

-

Analyze the expression of the adenosine receptor on the gated population.[15]

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways initiated by extracellular adenosine in immune cells.

Adenosine Production and Receptor Signaling Overview

Caption: Overview of extracellular adenosine production and receptor signaling.

A2A Receptor Signaling in T Cell Suppression

Caption: A2A receptor-mediated suppression of T cell function.

Experimental Workflow for Assessing Treg Suppression

Caption: Workflow for a regulatory T cell suppression assay.

Conclusion and Future Directions

Extracellular adenosine is a potent, endogenous immunomodulator that plays a crucial role in maintaining immune homeostasis and preventing excessive inflammation. Its multifaceted effects on a wide array of immune cells, mediated through four distinct receptor subtypes, make the adenosine signaling pathway a highly attractive target for therapeutic intervention. The data and protocols presented in this guide offer a foundational resource for researchers aiming to dissect the complexities of adenosine-mediated immune regulation.

Future research should focus on further elucidating the context-dependent roles of each adenosine receptor in different disease models, developing more selective and potent receptor agonists and antagonists, and exploring the therapeutic potential of targeting the adenosine-generating enzymes, CD39 and CD73. A deeper understanding of the intricate interplay between adenosine and other immunomodulatory pathways will undoubtedly pave the way for innovative treatments for cancer, autoimmune disorders, and other inflammatory diseases.

References

- 1. Frontiers | The development and immunosuppressive functions of CD4+ CD25+ FoxP3+ regulatory T cells are under influence of the adenosine-A2A adenosine receptor pathway [frontiersin.org]

- 2. Adenosine signaling and the immune system: When a lot could be too much - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine Metabolism, Immunity and Joint Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Adenosine promotes alternative macrophage activation via A2A and A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine promotes alternative macrophage activation via A2A and A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenosine determination by high performance liquid chromatography [bio-protocol.org]

- 15. Patterns of A2A extracellular adenosine receptor expression in different functional subsets of human peripheral T cells. Flow cytometry studies with anti-A2A receptor monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

CD73-IN-9: A Technical Guide to its Impact on T-Cell Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CD73-IN-9 is a potent inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, this compound is poised to enhance anti-tumor immunity by reinvigorating T-cell function within the tumor microenvironment. This document provides an in-depth technical overview of the mechanism of action of CD73 inhibitors like this compound, their effects on T-cell functionality, and standardized protocols for evaluating these effects. While specific quantitative data for this compound is not yet publicly available, this guide presents expected outcomes based on extensive research with other CD73 inhibitors.

Introduction to CD73 and the Adenosinergic Pathway

CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the generation of extracellular adenosine.[1][2] In concert with CD39, which converts ATP and ADP to AMP, CD73 catalyzes the final step in the adenosine production pathway.[3][4] Extracellular adenosine is a potent signaling molecule that exerts its effects through binding to adenosine receptors (A1, A2A, A2B, and A3) on various immune cells, including T-cells.[1]

Within the tumor microenvironment, hypoxia and cellular stress lead to the release of large amounts of ATP, which is rapidly converted to adenosine. This accumulation of adenosine suppresses the activity of cytotoxic T-lymphocytes (CTLs) and other effector immune cells, thereby promoting tumor immune evasion.[1][5] CD73 is frequently overexpressed on tumor cells and various immune cells, contributing to this immunosuppressive shield.[6]

Mechanism of Action of this compound

This compound is a potent inhibitor of the enzymatic activity of CD73.[7][8] By blocking CD73, this compound prevents the dephosphorylation of AMP into adenosine.[7][8] This reduction in extracellular adenosine levels is expected to alleviate the suppression of T-cell activity, thereby restoring their ability to mount an effective anti-tumor response.

dot

Expected Effects of this compound on T-Cell Function

Inhibition of CD73 by a potent inhibitor like this compound is anticipated to have several pro-inflammatory and anti-tumor effects on T-cells, primarily by mitigating the immunosuppressive effects of adenosine.

T-Cell Proliferation

Extracellular adenosine is known to suppress T-cell proliferation. By reducing adenosine levels, this compound is expected to enhance the proliferation of both CD4+ and CD8+ T-cells in response to antigen stimulation.

| Parameter | Expected Effect of this compound | Illustrative Data (from other CD73 inhibitors) | Reference |

| CD8+ T-Cell Proliferation | Increased | 2-3 fold increase in CFSE dilution assays | [9] |

| CD4+ T-Cell Proliferation | Increased | Significant increase in [3H]-thymidine incorporation | [9] |

Cytokine Production

Adenosine signaling, particularly through the A2A receptor, inhibits the production of key pro-inflammatory cytokines by T-cells. Inhibition of CD73 is therefore expected to restore the production of these cytokines, which are crucial for an effective anti-tumor immune response.

| Cytokine | Expected Effect of this compound | Illustrative Data (from other CD73 inhibitors) | Reference |

| Interferon-gamma (IFN-γ) | Increased | 1.5-2 fold increase in secretion by CD8+ T-cells | [10] |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Significant increase in production by tumor-infiltrating lymphocytes | [10] |

| Interleukin-2 (IL-2) | Increased | Restoration of IL-2 production in co-culture assays | [3] |

T-Cell Cytotoxicity

The cytotoxic activity of CD8+ T-cells is a primary mechanism of tumor cell killing. Adenosine can directly impair this function. By blocking adenosine production, this compound is expected to enhance the ability of cytotoxic T-lymphocytes to recognize and eliminate cancer cells.

| Parameter | Expected Effect of this compound | Illustrative Data (from other CD73 inhibitors) | Reference |

| Target Cell Lysis | Increased | Enhanced killing of tumor cells in in vitro cytotoxicity assays | [1] |

| Granzyme B Expression | Increased | Upregulation in tumor-infiltrating CD8+ T-cells | [10] |

Reversal of T-Cell Exhaustion

Chronic antigen exposure in the tumor microenvironment can lead to T-cell exhaustion, characterized by the upregulation of inhibitory receptors such as PD-1 and CTLA-4. Adenosine contributes to this exhausted phenotype. Inhibition of CD73 can help to reverse T-cell exhaustion and reinvigorate the anti-tumor immune response.

| Exhaustion Marker | Expected Effect of this compound | Illustrative Data (from other CD73 inhibitors) | Reference |

| PD-1 Expression | Decreased | Downregulation on tumor-infiltrating CD8+ T-cells | [5] |

| CTLA-4 Expression | Decreased | Reduction on both CD4+ and CD8+ T-cells | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of CD73 inhibitors on T-cell function.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

-

Isolate T-cells: Isolate human or murine T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection kits.

-

Label with CFSE: Resuspend T-cells at 1 x 10^6 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium.

-

Culture and Stimulation: Plate CFSE-labeled T-cells in 96-well plates at 1 x 10^5 cells/well. Add anti-CD3/CD28 antibodies or specific peptide antigens for stimulation.

-

Treatment: Add this compound at various concentrations. Include a vehicle control.

-

Incubation: Culture the cells for 72-96 hours at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells, stain with antibodies against CD4 and CD8, and acquire data on a flow cytometer. Proliferation is measured by the progressive halving of CFSE fluorescence in daughter cells.

dot

Cytokine Production Assay (ELISA or CBA)

This protocol measures the secretion of cytokines into the cell culture supernatant.

-

T-Cell Culture and Treatment: Set up T-cell cultures with stimulation and treatment with this compound as described in the proliferation assay (section 4.1).

-

Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and collect the culture supernatants.

-

Cytokine Measurement:

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-2). Follow the manufacturer's instructions.

-

Cytometric Bead Array (CBA): For simultaneous measurement of multiple cytokines, use a CBA kit and analyze the samples on a flow cytometer according to the manufacturer's protocol.

-

In Vitro T-Cell Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes to kill target tumor cells.

-

Target Cell Preparation: Label tumor cells (e.g., with Calcein-AM or another fluorescent dye) that express the relevant antigen for the T-cells being tested.

-

Co-culture: Plate the labeled target cells in a 96-well plate. Add effector T-cells (previously stimulated and treated with this compound) at different effector-to-target (E:T) ratios.

-

Incubation: Co-culture the cells for 4-6 hours at 37°C.

-

Measurement of Cell Lysis:

-

Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader.

-

Flow Cytometry-based: Stain the co-culture with a viability dye (e.g., Propidium Iodide or 7-AAD) and antibodies against T-cell and tumor cell markers. The percentage of dead target cells is determined by flow cytometry.

-

Conclusion

This compound, as a potent inhibitor of CD73, holds significant promise as an immunotherapeutic agent. By blocking the production of immunosuppressive adenosine in the tumor microenvironment, it is expected to enhance multiple aspects of T-cell function, including proliferation, cytokine production, and cytotoxicity, while also reversing T-cell exhaustion. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound and other CD73 inhibitors. Further in vivo studies will be crucial to fully elucidate the therapeutic potential of this promising compound in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]

- 5. Specific blockade CD73 alters the ‘exhausted’ phenotype of T cells in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tebubio.com [tebubio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI Insight - Anti–PD-L1 and anti-CD73 combination therapy promotes T cell response to EGFR-mutated NSCLC [insight.jci.org]

The Role of CD73 in Metastasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary cause of cancer-related mortality, necessitating a deeper understanding of the molecular mechanisms driving this complex process. The ecto-5'-nucleotidase, CD73 (encoded by the NT5E gene), has emerged as a critical player in tumor progression and metastasis. This membrane-anchored enzyme catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, a potent signaling molecule in the tumor microenvironment. Elevated CD73 expression is observed in a multitude of cancers and is frequently associated with poor prognosis and increased metastatic potential. This technical guide provides a comprehensive overview of the multifaceted role of CD73 in metastasis, detailing its enzymatic and non-enzymatic functions, associated signaling pathways, and its impact on tumor-stroma interactions. We further present a compilation of key experimental protocols for studying CD73 and summarize quantitative data on its expression and clinical significance.

The Adenosinergic Pathway: A Central Axis in Metastasis

CD73 is a pivotal component of the adenosinergic pathway, which plays a crucial role in cancer immune evasion and metastasis. This pathway involves the sequential hydrolysis of extracellular adenosine triphosphate (ATP) to immunosuppressive adenosine.

Extracellular ATP, often released by stressed or dying tumor cells, acts as a pro-inflammatory signal. However, in the tumor microenvironment, it is rapidly catabolized by the ectonucleotidase CD39 (ecto-ATPase) to AMP. CD73 then catalyzes the final and rate-limiting step, converting AMP to adenosine.

Adenosine exerts its profound effects by binding to one of four G-protein coupled receptors: A1, A2A, A2B, or A3. The activation of these receptors on various cell types within the tumor microenvironment, including cancer cells, immune cells, and endothelial cells, orchestrates a cascade of events that collectively promote metastasis.

A Technical Guide to Preclinical Studies of CD73 Inhibitors

For Researchers, Scientists, and Drug Development Professionals